molecular formula C9H15N3Si B13487528 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine

1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine

Cat. No.: B13487528
M. Wt: 193.32 g/mol
InChI Key: JTYSSFIDDBCKJK-UHFFFAOYSA-N
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Description

1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a methyl group, a trimethylsilyl-ethynyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation and Amination:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, alcohols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity, allowing it to effectively participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazole: Lacks the amine group but shares the core structure.

    3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine: Lacks the methyl group but retains the amine and trimethylsilyl-ethynyl groups.

    1-methyl-3-ethynyl-1H-pyrazol-5-amine: Lacks the trimethylsilyl group but includes the ethynyl group.

Uniqueness

1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine is unique due to the presence of both the trimethylsilyl-ethynyl group and the amine group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15N3Si

Molecular Weight

193.32 g/mol

IUPAC Name

2-methyl-5-(2-trimethylsilylethynyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3Si/c1-12-9(10)7-8(11-12)5-6-13(2,3)4/h7H,10H2,1-4H3

InChI Key

JTYSSFIDDBCKJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C#C[Si](C)(C)C)N

Origin of Product

United States

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